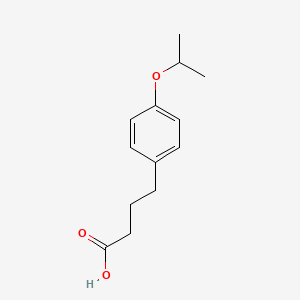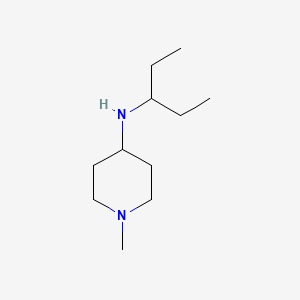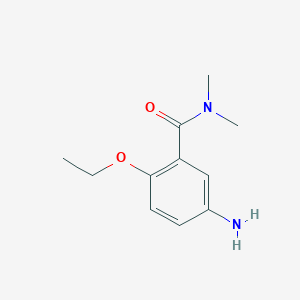
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine
説明
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine, also known as MTTF, is an amine that has been used in scientific research for a variety of applications. MTTF is an aryl amine, meaning it contains a phenyl group with a substituent attached to the nitrogen atom. MTTF is a versatile molecule that has been used in a wide range of studies, including those involving biochemistry, physiology, and the study of drug mechanisms of action.
作用機序
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine is an aryl amine, meaning it contains a phenyl group with a substituent attached to the nitrogen atom. This allows N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine to interact with a variety of receptors, including those involved in neurotransmission, cellular signaling pathways, and drug-receptor interactions. N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine binds to these receptors, which can then trigger a variety of physiological effects, depending on the receptor being targeted.
Biochemical and Physiological Effects
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been shown to have a variety of biochemical and physiological effects. In drug research, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to study the binding of drugs to their target receptors, as well as the effects of drug-receptor interactions on cellular processes. In biochemical and physiological studies, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to investigate the effect of amines on cell signaling pathways, as well as to study the metabolic pathways involved in the metabolism of amines. In addition, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been shown to have an effect on the body’s immune system, as well as on the cardiovascular system.
実験室実験の利点と制限
The main advantage of using N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine in laboratory experiments is its versatility. N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine can be used in a wide range of studies, from drug research to biochemical and physiological studies. Additionally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine is relatively easy to synthesize and is relatively stable, making it ideal for laboratory experiments. The main limitation of using N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine in laboratory experiments is that it is not always easy to control the concentration of the molecule in the experiment. Additionally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine can be toxic at high concentrations, so it is important to use the appropriate safety precautions when handling the molecule.
将来の方向性
In the future, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could be used to study the effects of amines on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could be used to investigate the effects of amines on drug metabolism and drug-receptor interactions. N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could also be used to study the effect of amines on the body’s immune system, as well as on the cardiovascular system. Finally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could be used to study the effects of amines on cell signaling pathways and the metabolic pathways involved in the metabolism of amines.
科学的研究の応用
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used in a variety of scientific research applications, from the study of drug mechanisms of action to the investigation of biochemical and physiological effects. In drug research, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to study the binding of drugs to their target receptors, as well as the effects of drug-receptor interactions on cellular processes. In biochemical and physiological studies, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to investigate the effect of amines on cell signaling pathways, as well as to study the metabolic pathways involved in the metabolism of amines.
特性
IUPAC Name |
4-methoxy-N-(oxolan-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-11(3-5-12)13-8-10-6-7-15-9-10/h2-5,10,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKHPDAMAWUTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



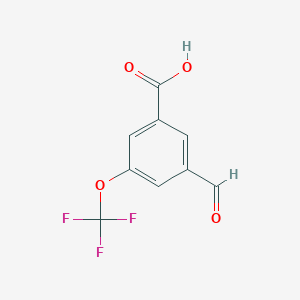
![2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1462409.png)
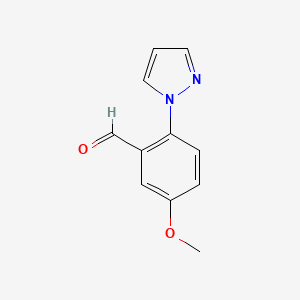

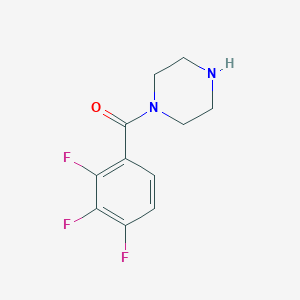
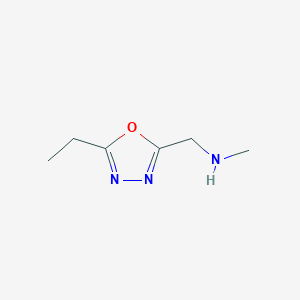
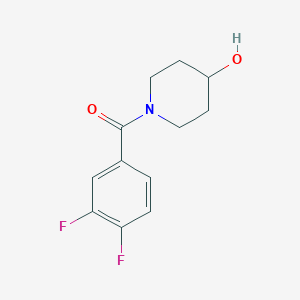
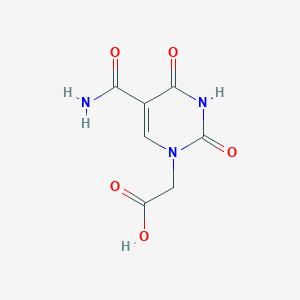

![N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine](/img/structure/B1462420.png)
